2-(1-吡咯啉基)烟酸

描述

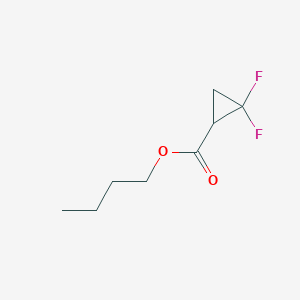

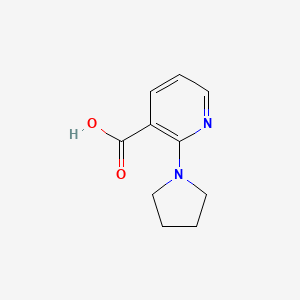

2-(1-Pyrrolidinyl)nicotinic acid is a compound that is structurally related to nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest due to their wide range of biological activities and their role in pharmaceutical development. The compound is not directly mentioned in the provided papers, but its structural analogs and related compounds are discussed, which can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-(1-Pyrrolidinyl)nicotinic acid is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another synthesis approach for a nicotinum derivative involves the use of nicotine and methane sulfonic acid to create a protic ionic liquid that shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines . These methods highlight the intricate steps and catalysts that could potentially be adapted for the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid.

Molecular Structure Analysis

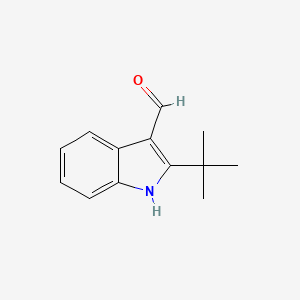

The molecular structure of nicotinic acid derivatives is characterized by the presence of a pyridine ring, which is a key feature in their interaction with biological targets. For example, the crystal structures of 2-(p-Tolylamino)nicotinic acid polymorphs are sustained by hydrogen bonds, and the zwitterionic form is stabilized by proton transfer . These structural insights are crucial for understanding the molecular interactions and stability of 2-(1-Pyrrolidinyl)nicotinic acid.

Chemical Reactions Analysis

Nicotinic acid derivatives undergo various chemical reactions to form a wide array of heterocyclic compounds. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines and can react with different reagents to afford pyrido[3',2':4, 5]thieno[3, 2-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the pyridine ring and the potential for 2-(1-Pyrrolidinyl)nicotinic acid to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be determined through various analytical techniques. High-performance liquid chromatography (HPLC) has been used for the micro-determination of nicotinamide and its metabolites, showcasing the ability to detect and quantify these compounds . Additionally, spectroscopic methods such as IR, Raman, and ss-NMR spectroscopy have been employed to characterize the polymorphic forms of 2-(p-Tolylamino)nicotinic acid . These methods could be applied to analyze the physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinic acid.

科学研究应用

工业生产和环境考虑

2-(1-吡咯啉基)烟酸,通常称为烟酸,主要应用于食品、制药和生化等各个行业。目前重点研究的方向是开发更具生态可持续性的生产方法。传统方法,如对5-乙基-2-甲基吡啶的氧化,存在环境挑战,包括释放强效温室气体一氧化氮。最近的研究强调了在烟酸生产中采用绿色化学方法的必要性,探索能够最大程度减少环境影响同时保持工业效率的替代方案 (Lisicki, Nowak, & Orlińska, 2022)。

分离和回收技术的进展

烟酸的分离和回收技术的改进一直是研究的重点。利用有机磷溶剂萃取剂进行反应萃取等技术在增强回收过程方面显示出潜力。这些方法被研究其在不同条件下提取烟酸的效率,如不同稀释剂类型和萃取剂组成 (Kumar, Wasewar, & Babu, 2008)。

化学合成和催化过程

对烟酸及其衍生物的高效合成的研究仍然是一个关键领域。研究已经探索了合成这些化合物的新路线,重点放在关键中间体的制备上,这对于制造各种药物至关重要。这包括开发涉及吡啶环合成的新方法,这对于烟酸结构至关重要 (Kiss, Ferreira, & Learmonth, 2008)。可持续的烟酸合成催化过程也受到研究,强调环保和高效的生产方法的重要性 (Mari, 2016)。

生物医学研究和药理特性

在生物医学领域,烟酸的药理特性,如其在脂质代谢中的作用以及在治疗高三酰甘油血症中的潜力,已被广泛研究。对其与人类酶(如P450)的相互作用的研究为了解其治疗潜力和作用机制提供了见解 (Gaudineau & Auclair, 2004)。此外,对其受体(如GPR109A)的研究为了解烟酸在人体中介导其作用的方式提供了理解,这对于开发治疗各种疾病的新药物至关重要 (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011)。

未来方向

作用机制

Target of Action

2-(1-Pyrrolidinyl)nicotinic acid is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are often associated with these biological activities.

Mode of Action

Pyrrolidine alkaloids, in general, interact with their targets to exert their biological activities . For instance, some alkaloids have been identified to exert toxic effects on animal organs . Among these alkaloids, nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Biochemical Pathways

It’s known that bacterial strains degrade nicotine via three ways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways could potentially be affected by 2-(1-Pyrrolidinyl)nicotinic acid.

Result of Action

Pyrrolidine alkaloids, in general, have been shown to possess several important biological activities . These activities could potentially be the result of the action of 2-(1-Pyrrolidinyl)nicotinic acid.

属性

IUPAC Name |

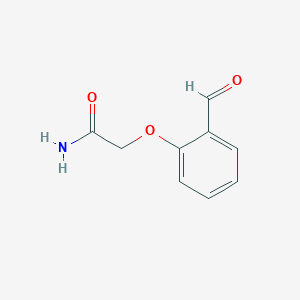

2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSJCJZQJAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383365 | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Pyrrolidinyl)nicotinic acid | |

CAS RN |

690632-36-1 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)